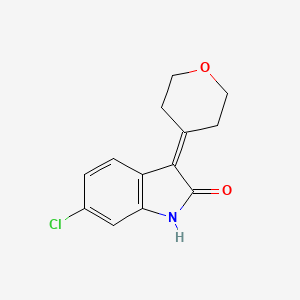

6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one

描述

属性

IUPAC Name |

6-chloro-3-(oxan-4-ylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-9-1-2-10-11(7-9)15-13(16)12(10)8-3-5-17-6-4-8/h1-2,7H,3-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAACBGLCTACGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C2C3=C(C=C(C=C3)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one typically involves multi-step organic reactions One common method starts with the chlorination of an indole precursor to introduce the chlorine atom at the 6th position This is followed by the formation of the oxan-4-ylidene group through a condensation reaction with an appropriate aldehyde or ketone

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

化学反应分析

Types of Reactions

6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., nitro in C2) increase solubility but reduce stability, as shown by DFT-based global reactivity parameters (GRP) .

Physicochemical and Pharmacokinetic Properties

Table 2.2.1: Comparative Pharmacokinetic Profiles

Notes:

- The oxan-4-ylidene derivative is predicted to have moderate solubility due to its oxygen atom, which facilitates hydrogen bonding. This contrasts with C1’s low solubility caused by hydrophobic chloro groups .

Electronic and Reactivity Profiles

DFT studies on C1 and C2 (B3LYP/6-311G(d,p) level) reveal:

- C1 : Higher stability (lower energy gap, ΔE = 4.2 eV) and lower reactivity due to electron-donating chloro groups.

- C2 : Lower stability (ΔE = 3.8 eV) but higher solubility due to nitro-group-driven polarization .

The oxan-4-ylidene group’s ether oxygen may similarly polarize the indolinone core, though its GRP remains unstudied.

生物活性

6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

The synthesis of this compound typically involves several organic reactions. A common method begins with the chlorination of an indole precursor, followed by a condensation reaction to form the oxan-4-ylidene group. This multi-step synthesis allows for the introduction of the chlorine atom at the 6th position and the formation of the ketone structure essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with molecular targets such as enzymes or receptors involved in cellular signaling pathways. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation.

- Receptor Modulation: It could modulate receptor activity, influencing downstream signaling pathways that lead to cell death or growth inhibition .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-1H-indole-2,3-dione | Lacks oxan group | Moderate antimicrobial activity |

| 3-(Oxan-4-ylidene)-1H-indol-2-one | Lacks chlorine | Limited anticancer properties |

| 6-Bromo-3-(oxan-4-ylidene)-1H-indol-2-one | Bromine instead of chlorine | Similar activity profile but less potent |

This table illustrates how the specific functional groups present in this compound contribute to its enhanced biological activities compared to related compounds.

Case Studies and Research Findings

A number of case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Resistance : A study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacteria, suggesting a pathway for developing new antibiotics .

- Cancer Therapy : Research conducted on various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, supporting its candidacy as a lead compound for further development in oncology .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one, and how do reaction conditions influence yield?

- Methodology : A cascade alkylation/1,4-addition/elimination/isomerization sequence (similar to COX-2 inhibitor synthesis) can be adapted for this compound. Single-pot reactions using sulfonamide intermediates and bromoketones may improve efficiency . For indole derivatives, p-toluenesulfonic acid (p-TSA) in CH₂Cl₂ under ambient conditions is effective for cyclization, with yields >85% after recrystallization .

Q. Which spectroscopic techniques are critical for characterizing the oxan-4-ylidene substituent in this compound?

- Methodology : Use ¹H/¹³C NMR to identify proton environments near the oxan ring and carbonyl groups. IR spectroscopy confirms C=O stretching (1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELXL ) resolves stereochemistry at the oxan-4-ylidene moiety.

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) and anti-inflammatory potential using COX-2 inhibition assays (IC₅₀ comparisons to celecoxib) .

Advanced Research Questions

Q. How do structural modifications at the oxan-4-ylidene or indole-2-one positions alter bioactivity?

- Methodology : Replace oxan-4-ylidene with morpholine or piperidine rings and compare binding affinities (e.g., via SPR or ITC). For indole-2-one, introduce electron-withdrawing groups (e.g., -NO₂) and assess changes in cytotoxicity (MTT assays) . SAR studies on similar compounds show chloro-substituted indoles enhance antimicrobial potency by 3–5× .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

- Methodology : Twinning or disorder in the oxan ring requires SHELXL’s TWIN/BASF commands. High-resolution data (>1.0 Å) and Hirshfeld surface analysis mitigate thermal motion artifacts . ORTEP-3 GUI visualizes anisotropic displacement parameters for validation .

Q. How can computational models predict interactions between this compound and biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 3LN1) or bacterial topoisomerase (PDB: 2XCT). MD simulations (GROMACS) assess binding stability, while QSAR models quantify substituent effects on logP and IC₅₀ .

Data Contradiction & Mechanistic Analysis

Q. How to reconcile conflicting reports on antimicrobial vs. anti-inflammatory activity in structurally analogous compounds?

- Methodology : Conduct dual-activity profiling to identify overlapping mechanisms (e.g., membrane disruption vs. enzyme inhibition). For example, 4-chlorophenyl derivatives in pyridazinones show broad-spectrum antimicrobial activity but weak COX-2 inhibition, suggesting divergent pharmacophores .

Q. What experimental strategies validate the proposed mechanism of action when in vitro and in vivo data conflict?

- Methodology : Use knockout models (e.g., COX-2⁻/⁻ mice) to isolate pathways. Metabolomic profiling (LC-MS) identifies off-target metabolites, while CRISPR-Cas9 screens reveal resistance mutations in microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。